molecular formula C21H17ClN2O7S B300655 4-Chloro-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

4-Chloro-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

Cat. No. B300655
M. Wt: 476.9 g/mol
InChI Key: KFLAVTNBWHBATF-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid, also known as CMF-019, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of thiazolidinedione derivatives, which have been shown to have anti-inflammatory, antioxidant, and antitumor properties. In

Mechanism of Action

The mechanism of action of 4-Chloro-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer, inflammation, and diabetes. In cancer cells, 4-Chloro-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. It has also been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in cancer stem cell self-renewal and tumor progression. In inflammation, 4-Chloro-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In diabetes, 4-Chloro-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to activate the AMPK signaling pathway, which is involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
4-Chloro-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to have various biochemical and physiological effects in animal models. In cancer models, 4-Chloro-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to inhibit tumor growth and induce apoptosis in cancer cells. It has also been shown to inhibit angiogenesis and metastasis in cancer cells. In inflammation models, 4-Chloro-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to reduce the production of pro-inflammatory cytokines and reduce inflammation in various tissues. In diabetes models, 4-Chloro-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to improve insulin sensitivity and reduce blood glucose levels.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Chloro-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid in lab experiments include its synthetic availability, low toxicity, and potential therapeutic applications in various diseases. However, the limitations of using 4-Chloro-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid in lab experiments include its limited solubility in water and its potential for off-target effects.

Future Directions

For the study of 4-Chloro-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid include further investigation of its mechanism of action and potential therapeutic applications, the development of analogs and derivatives, and the use of combination therapies.

Synthesis Methods

The synthesis of 4-Chloro-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzoic acid with 2-furancarboxaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with morpholine and thiosemicarbazide to yield the final product, 4-Chloro-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid. The purity and yield of the compound can be improved by recrystallization and chromatography techniques.

Scientific Research Applications

4-Chloro-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. In cancer research, 4-Chloro-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has shown promising antitumor effects by inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In inflammation research, 4-Chloro-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. In diabetes research, 4-Chloro-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models.

properties

Product Name

4-Chloro-3-[5-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

Molecular Formula

C21H17ClN2O7S

Molecular Weight

476.9 g/mol

IUPAC Name

4-chloro-3-[5-[(Z)-[3-(2-morpholin-4-yl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C21H17ClN2O7S/c22-15-3-1-12(20(27)28)9-14(15)16-4-2-13(31-16)10-17-19(26)24(21(29)32-17)11-18(25)23-5-7-30-8-6-23/h1-4,9-10H,5-8,11H2,(H,27,28)/b17-10-

InChI Key

KFLAVTNBWHBATF-YVLHZVERSA-N

Isomeric SMILES

C1COCCN1C(=O)CN2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)/SC2=O

SMILES

C1COCCN1C(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)SC2=O

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)SC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.